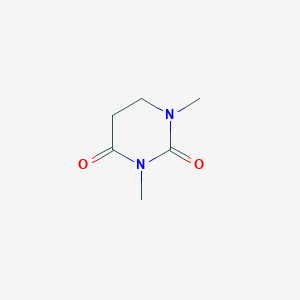
methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H14ClF2NO2 and a molecular weight of 229.65 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
The synthesis of methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride involves several steps. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The process typically involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving piperidine derivatives and their biological activities.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic applications.
Industry: It can be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors and enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate: Similar in structure but without the hydrochloride group.
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which may influence its chemical reactivity and biological activity .
Properties
CAS No. |
1334417-65-0 |
|---|---|
Molecular Formula |
C8H14ClF2NO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



